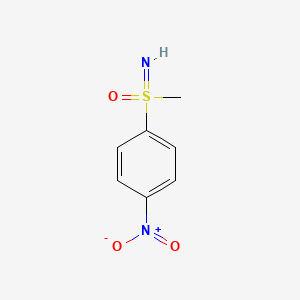

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone

描述

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone is a sulfoximine derivative characterized by a sulfur(VI) center bonded to a methyl group, a 4-nitrophenyl group, and an imino moiety. Sulfoximines are notable for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .

属性

IUPAC Name |

imino-methyl-(4-nitrophenyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-13(8,12)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHPSKAPWFEQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286156 | |

| Record name | S-Methyl-S-(4-nitrophenyl)sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22133-01-3 | |

| Record name | S-Methyl-S-(4-nitrophenyl)sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22133-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl-S-(4-nitrophenyl)sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced nitro derivatives.

Substitution: Substituted phenyl derivatives.

科学研究应用

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone has several applications in scientific research:

作用机制

The mechanism of action of Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

相似化合物的比较

Physical and Spectroscopic Properties

The nitro group in the target compound introduces strong electron-withdrawing effects, which likely influence its melting point, solubility, and spectroscopic signatures compared to analogs:

- 2i has a melting point of 116–118°C and a characteristic IR absorption at 3255 cm⁻¹ (N–H stretch) .

- Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone (CAS 77970-95-7) has a lower molar mass and may exhibit reduced thermal stability compared to nitro-substituted derivatives .

- The nitro group in the target compound would likely shift NMR signals (e.g., aromatic protons deshielded to ~8.0–8.5 ppm) and introduce strong UV absorption due to conjugation .

Reactivity and Stability

- Electron-Donating vs. In contrast, the nitro group in the target compound would decrease electron density, favoring electrophilic reactivity .

- Storage Conditions : While the methoxy derivative (CAS 77970-95-7) is stable at room temperature, the nitro analog may require protection from light or heat due to the nitro group’s sensitivity .

生物活性

Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone, a compound characterized by its unique structural features including an imino group, a methyl group, a 4-nitrophenyl moiety, and a lambda6-sulfanone group, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₀N₂O₃S

- CAS Number : 22133-01-3

The presence of the 4-nitrophenyl group enhances the reactivity of the compound, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The nitrophenyl group is known to facilitate interactions with biological targets, enhancing its efficacy in inhibiting microbial growth.

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. It may interact with specific enzymes or receptors involved in cell proliferation and apoptosis, potentially leading to reduced viability of cancer cells.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can block substrate access and prevent catalytic reactions, which is crucial in pathways related to cancer cell growth and survival .

- Cellular Pathways : It is hypothesized that the compound may modulate signaling pathways associated with cell proliferation and apoptosis. Ongoing research aims to elucidate these interactions further through molecular docking studies and binding affinity assays.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often utilizing reagents like sodium azide under controlled conditions to achieve high purity products. Its applications extend beyond pharmaceuticals into fields such as agrochemicals and specialty materials due to its unique chemical structure .

常见问题

Q. What are the optimal synthetic routes for Imino(methyl)(4-nitrophenyl)-λ⁶-sulfanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfoxide precursors, such as methyl-(4-nitrophenyl)-sulfoxide, undergoing imination under controlled conditions. Key steps include:

- Precursor Activation : Use of ammonia equivalents or iminating agents (e.g., NH₃/oxidants) to introduce the imino group .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance reaction efficiency while minimizing decomposition .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Monitoring via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and characterization by ¹H/¹³C NMR confirms intermediate formation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the imino (N=S) group at δ ~3.5–4.0 ppm (¹H) and sulfur-related carbons at δ ~110–120 ppm (¹³C) .

- HRMS (ESI-TOF) : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (e.g., C₇H₇N₂O₂S requires m/z 195.0234) .

- Purity Assessment :

- HPLC-UV (>99% purity, C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store Imino(methyl)(4-nitrophenyl)-λ⁶-sulfanone to ensure stability?

- Methodological Answer :

- Storage : In airtight, amber glass vessels under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Reactivity with amines/thiols necessitates segregated storage .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of Imino(methyl)(4-nitrophenyl)-λ⁶-sulfanone, and how can competing pathways be mitigated?

- Methodological Answer :

- Mechanistic Insight : The electrophilic sulfur center facilitates nucleophilic attacks (e.g., Grignard reagents or enolates). DFT studies suggest a trigonal-bipyramidal transition state during substitutions .

- Side Reactions : Competing oxidation to sulfonamides occurs under acidic conditions. Use of radical scavengers (e.g., BHT) or buffered systems (pH 7–8) suppresses this .

Q. How can researchers resolve contradictions in reported spectral data for sulfanone derivatives?

- Methodological Answer :

- Data Harmonization : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data, clarifying discrepancies in bond angles/lengths .

- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian09/B3LYP) to identify misassignments .

Q. What strategies improve catalytic efficiency in reactions involving Imino(methyl)(4-nitrophenyl)-λ⁶-sulfanone?

- Methodological Answer :

- Catalyst Design : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling yields. For example, Suzuki-Miyaura reactions achieve >80% yield with Pd(PPh₃)₄/K₂CO₃ in toluene .

- Solvent Optimization : Switch to ionic liquids (e.g., [BMIM][PF₆]) to stabilize charged intermediates and reduce side-product formation .

Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group enhances sulfur’s electrophilicity, accelerating nucleophilic substitutions. Hammett studies (σₚ = +0.78) correlate with 10-fold rate increases versus unsubstituted analogs .

- Redox Activity : Cyclic voltammetry reveals a reduction peak at –1.2 V (vs. Ag/AgCl), indicating potential applications in redox-active catalysis .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for sulfanone derivatives?

- Methodological Answer :

- Variable Screening : Systematically test reaction parameters (e.g., catalyst loading, solvent purity) using DoE (Design of Experiments) to identify critical factors .

- Reproducibility Protocols : Share detailed metadata (e.g., reagent lot numbers, humidity levels) to isolate batch-specific anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。